4-Acétamido-2,2,6,6-tétraméthyl-1-oxopipéridinium tétrafluoroborate

Vue d'ensemble

Description

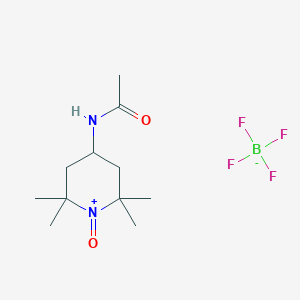

4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate, also known as 4-AOT, is a versatile and powerful reagent used in organic synthesis. It is used in a variety of reactions, including nucleophilic substitution, acylation, and alkylation. 4-AOT has a wide range of applications in the laboratory and in industry. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of polymers and other materials.

Applications De Recherche Scientifique

Oxydation des alcools

Ce composé, souvent appelé sel de Bobbitt, est couramment utilisé dans l'oxydation des alcools en leur aldéhyde, cétone ou acide carboxylique correspondant . Cela en fait un outil précieux en synthèse organique, en particulier dans la préparation d'intermédiaires chimiques utiles .

Estérification oxydante

Le sel de Bobbitt peut être utilisé dans la conversion des aldéhydes en esters d'hexafluoroisopropyle (HFIP) par estérification oxydante . Cette réaction est particulièrement utile dans la synthèse des esters, qui sont importants dans une variété d'applications, notamment la production de polymères et la synthèse de produits pharmaceutiques .

Déprotection des éthers allyliques

Une autre application de ce composé est la déprotection des éthers allyliques en aldéhydes correspondants . Cette réaction est utile dans la synthèse de molécules organiques complexes, où des groupes protecteurs sont souvent utilisés pour empêcher des réactions non désirées.

Préparation des cétones α,β-insaturées

Le sel de Bobbitt peut être utilisé dans la préparation des cétones α,β-insaturées par déshydrogénation des cétones perfluoroalkyles . Les cétones α,β-insaturées sont des intermédiaires importants en synthèse organique et sont utilisées dans une variété de réactions, notamment les additions de Michael et les condensations aldoliques.

Oxydation régiosélective du curdlan

Le radical 4-acétamido-2,2,6,6-tétraméthylpipéridine 1-oxyle peut être utilisé dans le système catalytique utilisé pour l'oxydation régiosélective du curdlan . Le curdlan est un polysaccharide produit par des bactéries et a des applications dans l'alimentation, les produits pharmaceutiques et la biotechnologie.

Réaction avec le thiophosgène

Ce composé peut également être utilisé comme modèle de radical nitroxyde pour étudier sa réaction avec le thiophosgène . La compréhension de ces réactions peut fournir des informations précieuses sur le comportement des radicaux nitroxyle, qui sont importants dans une variété de processus chimiques et biologiques.

Ligand pour les catalyseurs métalliques de transition

Dans certains cas, il peut être utilisé comme ligand pour les catalyseurs métalliques de transition en synthèse organique . Cela peut améliorer la réactivité et la sélectivité du catalyseur, permettant des réactions plus efficaces et ciblées.

Oxydant respectueux de l'environnement

Enfin, il convient de noter que ce composé est un oxydant sans métal, non toxique et respectueux de l'environnement . Après son utilisation, l'oxydant usagé peut être récupéré et utilisé pour régénérer le composé, rendant le processus recyclable .

Mécanisme D'action

Target of Action

The primary target of 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate, also known as N-(2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-4-yl)acetamide;tetrafluoroborate, is alcohols in organic compounds . It interacts with these alcohols during the oxidation process .

Mode of Action

This compound acts as an oxidizing agent . It interacts with its targets (alcohols) by oxidizing them to their corresponding aldehyde, ketone, or carboxylic acid . It can also convert aldehydes to hexafluoroisopropyl (HFIP) esters via oxidative esterification .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the oxidation pathway of alcohols . The downstream effects include the formation of aldehydes, ketones, or carboxylic acids from alcohols . Additionally, it can lead to the formation of HFIP esters from aldehydes .

Result of Action

The result of the action of this compound is the oxidation of alcohols to their corresponding aldehyde, ketone, or carboxylic acid . This transformation is crucial in organic synthesis for the preparation of various useful chemical intermediates .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and pH, can impact the efficiency of the oxidation process . Moreover, this reagent is reported to be highly stable to both air and moisture , which suggests that it can be used under a variety of environmental conditions.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate plays a crucial role in biochemical reactions, particularly in oxidation processes. It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, facilitating the conversion of alcohols to their corresponding aldehydes or ketones . The compound’s interaction with these enzymes involves the transfer of electrons, leading to the oxidation of the substrate. Additionally, it can interact with other biomolecules, such as proteins and nucleic acids, through oxidative modifications .

Cellular Effects

The effects of 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate on various cell types and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can induce oxidative stress, leading to the activation of stress response pathways and changes in gene expression. This oxidative stress can also affect cellular metabolism by altering the activity of metabolic enzymes and the levels of metabolites .

Molecular Mechanism

At the molecular level, 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate exerts its effects through oxidative mechanisms. It acts as an electron acceptor, facilitating the oxidation of substrates by accepting electrons and forming a reduced product . This process involves the formation of a pseudo-carbocation at the α-carbon of the substrate, which is stabilized by the compound’s structure . The compound can also inhibit or activate enzymes by modifying their active sites through oxidation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate change over time. The compound is stable under standard storage conditions (2-8°C) but can degrade at higher temperatures . Long-term exposure to the compound can lead to cumulative oxidative damage in cells, affecting cellular function and viability . In vitro and in vivo studies have shown that the compound’s effects can persist over extended periods, leading to sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate vary with different dosages in animal models. At low doses, the compound can induce beneficial oxidative modifications, enhancing cellular function and metabolism . At high doses, it can cause toxic effects, including oxidative damage to cellular components and tissues . Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .

Metabolic Pathways

4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate is involved in various metabolic pathways, primarily those related to oxidation-reduction reactions . It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, facilitating the conversion of alcohols to aldehydes and ketones . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes and the levels of metabolites .

Transport and Distribution

Within cells and tissues, 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution is also affected by its solubility and stability in different cellular environments .

Subcellular Localization

The subcellular localization of 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its oxidative activity and interactions with other biomolecules, affecting cellular processes and functions .

Propriétés

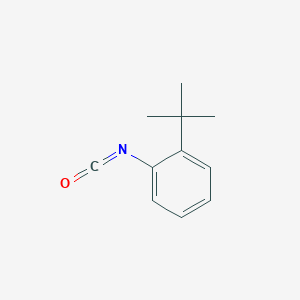

IUPAC Name |

N-(2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-4-yl)acetamide;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2.BF4/c1-8(14)12-9-6-10(2,3)13(15)11(4,5)7-9;2-1(3,4)5/h9H,6-7H2,1-5H3;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMHEICBCHCWAU-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(=O)NC1CC([N+](=O)C(C1)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BF4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

219543-09-6 | |

| Record name | Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219543-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-Chloroethoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1272195.png)